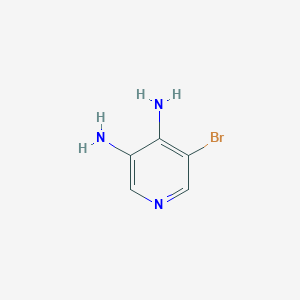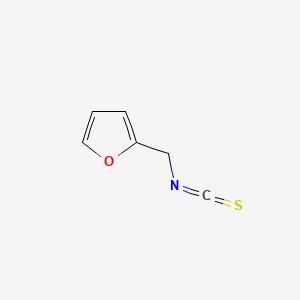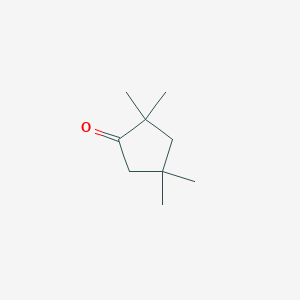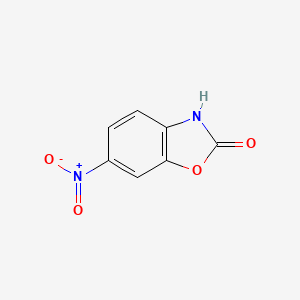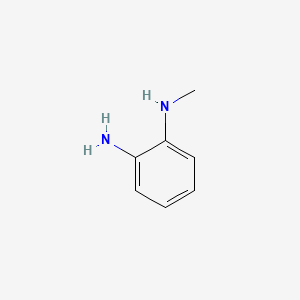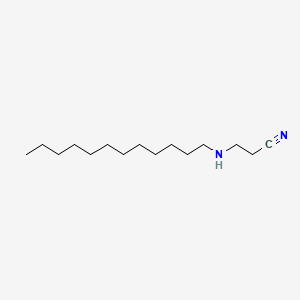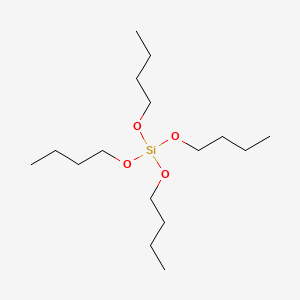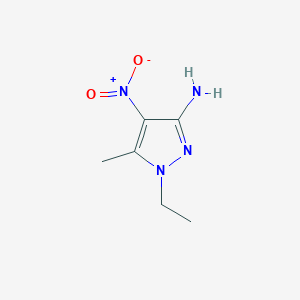
1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including acting as σ(1) receptor antagonists, which are of interest in the treatment of neurogenic pain and various neuropathic pain models .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of amines with other organic compounds. For instance, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . Similarly, the synthesis of 1-ethyl-4-nitro-3-cyanopyrazole can be achieved through electrochemical methods, which can then be further reduced to form amines such as 1-ethyl-4-amino-3-cyanopyrazole . These methods highlight the versatility of synthetic approaches in the generation of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was found to belong to the monoclinic space group with specific cell parameters, indicating a well-defined crystalline structure . The molecular structures of these compounds can significantly influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation reactions to form fused-ring structures . The reactivity of these compounds can be manipulated by the introduction of different functional groups, which can lead to the formation of novel compounds with potential biological activities. For example, the reaction of 1,3,6-trimethyl-5-nitrouracil with amines and hydrazines can lead to the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The crystallographic analysis provides insights into the density and molecular weight, which are important for understanding the compound's behavior in biological systems . Additionally, the presence of functional groups like amines, nitro, and cyano groups can influence the compound's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine” is a chemical compound used in the synthesis of various other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis process being undertaken. Unfortunately, the exact details are not available in the search results .
- Results : The outcomes of the synthesis would also depend on the specific reactions being carried out. The compound could potentially be used to create a wide range of different molecules .
-
Synthesis of Indole Derivatives
- Application : Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The synthetic route involves the nitrosation of 2 with NaNO2 to obtain 1-methyl-4-nitroso-1H-pyrazol-5-amine, which is then reduced to 1-methyl-1H-pyrazole-4,5-diamine by direct Pd/C-catalyzed hydrogenation without separation or purification .
- Results : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .
-
Synthesis of Imidazole Derivatives
- Application : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis process being undertaken. Unfortunately, the exact details are not available in the search results .
- Results : The outcomes of the synthesis would also depend on the specific reactions being carried out. The compound could potentially be used to create a wide range of different molecules .
-
Synthesis of 5-Amino-Pyrazoles
- Application : 5-Amino-pyrazoles are used in organic and medicinal chemistry .
- Method : The reaction of oxazoles with 5-amino-pyrazoles which contain an amidine fragment in THF and in the presence of the Et3N as a base catalyst .
- Results : The outcomes of the synthesis would also depend on the specific reactions being carried out. The compound could potentially be used to create a wide range of different molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-9-4(2)5(10(11)12)6(7)8-9/h3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVHKLPFKSHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649352 |
Source


|
| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |
CAS RN |
1170024-12-0 |
Source


|
| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

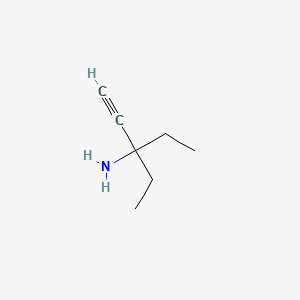
![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)


